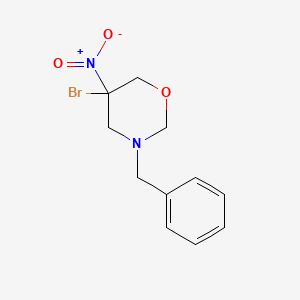
3,6-Dinitroperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dinitroperylene is a nitroarene compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups (-NO2) attached to the 3rd and 6th positions of the perylene core. Nitroarenes, including this compound, are known for their significant roles in various chemical and industrial applications due to their unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dinitroperylene typically involves the nitration of perylene. This process can be achieved by treating perylene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 3rd and 6th positions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yields and purity. The process involves large-scale nitration reactors where perylene is continuously fed and reacted with nitrating agents under stringent temperature and pressure controls. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dinitroperylene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: Although less common, the perylene core can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 3,6-Diaminoperylene.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Oxidation: Oxidized perylene derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dinitroperylene has found applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing other functionalized perylene derivatives.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its electronic properties.
Wirkmechanismus
The mechanism by which 3,6-Dinitroperylene exerts its effects is primarily through its electronic interactions. The nitro groups influence the electron density of the perylene core, making it more reactive towards nucleophiles and reducing agents. In biological systems, it can interact with proteins and DNA, potentially leading to mutagenic effects. The exact molecular targets and pathways are still under investigation, but it is known to bind to certain receptor proteins with high affinity.
Similar Compounds:
- 1,6-Dinitroperylene
- 1,7-Dinitroperylene
- 3,9-Dinitroperylene
Comparison: this compound is unique due to the specific positioning of its nitro groups, which affects its electronic properties and reactivity. Compared to its regioisomers like 1,6-Dinitroperylene and 1,7-Dinitroperylene, this compound exhibits different optical and electronic characteristics, making it suitable for specific applications in organic electronics and materials science.
Eigenschaften
| 92072-10-1 | |
Molekularformel |
C20H10N2O4 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1,4-dinitroperylene |
InChI |
InChI=1S/C20H10N2O4/c23-21(24)16-9-7-13-12-5-1-3-11-4-2-6-15(18(11)12)20-17(22(25)26)10-8-14(16)19(13)20/h1-10H |
InChI-Schlüssel |
ZASUVQZIMLCJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC(=C5C3=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






